molecular formula C23H23N5O B2674765 4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile CAS No. 1251616-81-5

4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile

Cat. No.: B2674765
CAS No.: 1251616-81-5
M. Wt: 385.471
InChI Key: QVAUSCZLSOTSPU-UHFFFAOYSA-N
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Description

4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile is a synthetic small molecule belonging to the 1,8-naphthyridine family, a class of heterocyclic compounds known for their pharmacological relevance. The structure features a 1,8-naphthyridine core substituted at position 3 with an azepane-1-carbonyl group (a seven-membered saturated ring with a carbonyl moiety) and at position 4 with a para-cyanoaniline moiety. The 7-methyl group further modulates steric and electronic properties.

The benzonitrile group contributes to hydrogen bonding and dipole interactions, which may influence target selectivity.

Properties

IUPAC Name

4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-16-6-11-19-21(27-18-9-7-17(14-24)8-10-18)20(15-25-22(19)26-16)23(29)28-12-4-2-3-5-13-28/h6-11,15H,2-5,12-13H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAUSCZLSOTSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C#N)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile typically involves multi-step organic reactions. One common approach is the condensation of 3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridine with 4-aminobenzonitrile under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Ring Size and Flexibility : The target compound’s azepane group (7-membered) may confer greater conformational adaptability compared to the 6-membered piperidine rings in Compound 21 and the ethylpiperidine in the benzoate analogue. This could enhance binding to targets requiring extended hydrophobic interactions .
  • Polarity : The benzonitrile group in the target compound is less polar than the ethyl benzoate ester in , likely reducing aqueous solubility (logSw ~-4.8 for the benzoate analogue) but improving membrane permeability.
  • Pharmacological Implications : Compound 21, with a benzylpiperidine substituent, showed AChE/BChE inhibitory activity, suggesting that the target compound’s azepane-carbonyl group may similarly interact with enzyme active sites. However, the larger azepane ring could alter binding kinetics or selectivity .

Biological Activity

The compound 4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile is a complex organic molecule belonging to the class of naphthyridine derivatives. Its unique structure incorporates an azepane ring, a naphthyridine core, and a benzonitrile moiety, which may contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Formula

The structural formula of the compound can be represented as follows:

C24H28N4O\text{C}_{24}\text{H}_{28}\text{N}_{4}\text{O}

IUPAC Name

The IUPAC name for this compound is azepan-1-yl-[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone .

PropertyValue
Molecular Weight396.51 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Studies have suggested that naphthyridine derivatives can act as anticancer agents by inducing apoptosis in cancer cells. For instance, compounds structurally related to This compound have been shown to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through apoptotic pathways .

The proposed mechanism of action includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis.
  • DNA Intercalation : Some studies suggest that naphthyridine derivatives can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several naphthyridine derivatives against E. coli and S. aureus. The results indicated that compounds with similar structural features to This compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL, demonstrating potent antibacterial activity .

Study 2: Anticancer Activity

In vitro assays conducted on MCF-7 and HeLa cells showed that the compound induced significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound for 24 hours .

Cell LineTreatment (µM)Viability (%)Apoptosis (%)
MCF-7107020
HeLa106525

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